molecular formula C21H17N3O4 B244153 4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

Cat. No. B244153
M. Wt: 375.4 g/mol
InChI Key: XVZBKENHAWTJBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide, also known as PNU-282987, is a selective agonist of the alpha7 nicotinic acetylcholine receptor (α7nAChR). It is a small molecule compound that has shown great potential in scientific research applications due to its ability to modulate the activity of the α7nAChR.

Mechanism of Action

4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide acts as a selective agonist of the α7nAChR, which is a ligand-gated ion channel expressed in the central nervous system. Activation of the α7nAChR by 4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide leads to the influx of calcium ions into the neuron, which triggers a cascade of intracellular signaling pathways. This ultimately leads to the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in various cognitive and behavioral processes.
Biochemical and Physiological Effects:
4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function and enhance memory in animal models. Furthermore, 4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been shown to reduce inflammation in the brain, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's disease. 4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has also been shown to have neuroprotective effects and may be useful in the treatment of traumatic brain injury.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in lab experiments is its selectivity for the α7nAChR. This allows researchers to specifically target this receptor and study its effects on various cognitive and behavioral processes. Furthermore, 4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been extensively studied and has a well-established mechanism of action, which makes it a reliable tool for scientific research.
One of the limitations of using 4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in lab experiments is its cost and availability. 4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a small molecule compound that is not readily available in large quantities. Furthermore, its synthesis is complex and requires specialized equipment and expertise, which may limit its use in certain research settings.

Future Directions

There are several future directions for the research on 4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide. One potential direction is the development of more potent and selective agonists of the α7nAChR. This may lead to the development of more effective therapies for neurological and psychiatric disorders. Another direction is the study of the long-term effects of 4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide on cognitive and behavioral processes. This may provide insights into the potential use of 4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in the treatment of age-related cognitive decline and neurodegenerative diseases. Finally, the development of new methods for the synthesis of 4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide may improve its availability and reduce its cost, making it more accessible for scientific research.

Synthesis Methods

The synthesis of 4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves several steps. The initial step involves the reaction of 2,6-dimethoxybenzaldehyde with 2-amino-5-methylpyridine to form 2-(2,6-dimethoxyphenyl)-5-methylpyridine-2-amine. This intermediate is then reacted with 2-bromo-5-(2-methoxyphenyl)-1,3-oxazole to form 2-(2,6-dimethoxyphenyl)-5-(2-methoxy-5-(1,3-oxazolo[4,5-b]pyridin-2-yl)phenyl)-1,3-oxazole. The final step involves the reaction of this intermediate with benzoyl chloride to form 4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide (4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide).

Scientific Research Applications

4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and depression. It has been shown to improve cognitive function, enhance memory, and reduce inflammation in the brain. Furthermore, 4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

properties

Molecular Formula

C21H17N3O4

Molecular Weight

375.4 g/mol

IUPAC Name

4-methoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C21H17N3O4/c1-26-15-8-5-13(6-9-15)20(25)23-16-12-14(7-10-17(16)27-2)21-24-19-18(28-21)4-3-11-22-19/h3-12H,1-2H3,(H,23,25)

InChI Key

XVZBKENHAWTJBY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)OC

Origin of Product

United States

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